4-(2-oxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzenesulfonamide
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Overview
Description
4-(2-OXO-1-PYRROLIDINYL)-N~1~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrrolidinyl group, a pyrazolyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidinyl and pyrazolyl intermediates. The key steps include:
Formation of the Pyrrolidinyl Intermediate: This involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinyl ring.
Formation of the Pyrazolyl Intermediate: This involves the synthesis of the pyrazolyl ring through cyclization reactions.
Coupling Reactions: The pyrrolidinyl and pyrazolyl intermediates are then coupled with a benzenesulfonamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-OXO-1-PYRROLIDINYL)-N~1~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
4-(2-OXO-1-PYRROLIDINYL)-N~1~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1-BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinyl and pyrazolyl derivatives, such as:
- 4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONYL CHLORIDE
- 4-(2-OXO-1-PIPERIDINYL)BENZENESULFONYL CHLORIDE
- 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE
Uniqueness
4-(2-OXO-1-PYRROLIDINYL)-N~1~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[(2-pyrazol-1-ylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N4O3S/c25-20-7-3-13-23(20)17-8-10-18(11-9-17)28(26,27)22-15-16-5-1-2-6-19(16)24-14-4-12-21-24/h1-2,4-6,8-12,14,22H,3,7,13,15H2 |
InChI Key |
ZYUOYXVJRPTEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3N4C=CC=N4 |
Origin of Product |
United States |
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